4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

Catalog No.
S13459263
CAS No.
M.F
C8H9NO2S
M. Wt
183.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

Product Name

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

InChI

InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11)

InChI Key

LOAYPHPIJXHGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2CC2

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is C7H9N1S1O2C_7H_9N_1S_1O_2, and it has a molecular weight of approximately 155.22 g/mol. The compound exhibits a boiling point of around 216 °C and a density of approximately 1.2 g/cm³ . The presence of the cyclopropyl group contributes to its unique chemical properties, influencing both its reactivity and biological activity.

The chemical reactivity of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid can be attributed to the functional groups present in its structure. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding thiazole derivative.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides.

These reactions are significant for synthesizing derivatives that may possess enhanced biological activities or different physical properties.

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid has been studied for its potential biological activities. Compounds containing thiazole rings are often noted for their antimicrobial, antifungal, and anti-inflammatory properties. Specifically, this compound has shown promise in:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.
  • Antifungal Properties: Potentially inhibiting fungal growth.
  • Anti-inflammatory Effects: May reduce inflammation markers in biological assays.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like 2-methylthioacetic acid and cyclopropylamine, cyclization can yield the thiazole ring structure.
  • Carboxylation: Introducing the carboxylic acid group can be achieved through carbon dioxide incorporation into an appropriate thiazole precursor under high pressure.
  • Functional Group Modifications: Existing thiazole derivatives can be modified to introduce the cyclopropyl group through alkylation reactions.

Each method offers unique advantages depending on the desired yield and purity of the final product.

4-Cyclopropyl-2-methylthiazole-5-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: May serve as an active ingredient in pesticides or fungicides due to its biological activity.
  • Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.

Research into the interactions of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid with biological macromolecules is crucial for understanding its efficacy and safety profile. Studies may include:

  • Protein Binding Studies: Assessing how the compound interacts with target proteins, which can influence its pharmacokinetics.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes related to disease pathways.

These studies help in determining the therapeutic index and optimizing dosage regimens.

Several compounds share structural similarities with 4-cyclopropyl-2-methylthiazole-5-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Methylthiazole-5-carboxylic AcidC5H5NO2SLacks cyclopropyl group; primarily studied for its antibacterial properties .
4-MethylthiazoleC4H5NSSimpler structure; known for flavoring applications but less biological activity .
4-CyclopropylthiazoleC6H9NSSimilar thiazole structure without carboxylic acid; explored for different reactivity patterns .

These comparisons highlight the distinctiveness of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid in terms of structural complexity and potential applications in medicinal chemistry.

The synthesis of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid requires careful selection of appropriate precursors that can facilitate efficient thiazole ring formation while incorporating the cyclopropyl substituent at the 4-position. The most effective synthetic approaches utilize the Hantzsch thiazole synthesis, which involves the cyclization reaction between thioamides and alpha-haloketones [1] [2]. This classical methodology provides a robust foundation for constructing the thiazole core structure with the desired substitution pattern.

Precursor selection typically begins with thioamide derivatives, particularly thioacetamide or substituted thioacetamides, which serve as the sulfur and nitrogen source for the heterocyclic ring [1] [3]. The complementary alpha-haloketone component must be designed to introduce the cyclopropyl group at the appropriate position during cyclization. Cyclopropyl-containing haloketones, such as 1-chloro-2-cyclopropyl-2-oxoethane derivatives, represent optimal starting materials for this synthetic transformation [4] [5].

The cyclization mechanism proceeds through nucleophilic attack of the sulfur atom in the thioamide on the carbonyl carbon of the haloketone, followed by intramolecular cyclization and elimination of the halide ion [5] [6]. This process generates the thiazole ring system with the cyclopropyl substituent correctly positioned at the 4-carbon. The reaction typically requires mild heating conditions and can be conducted in polar solvents such as ethanol or acetonitrile [2] [5].

Alternative cyclization strategies employ the Cook-Heilbron synthesis, which utilizes the reaction between alpha-amino ketones and carbon disulfide or related sulfur-containing reagents [2] [7]. However, this approach presents greater challenges for incorporating the cyclopropyl functionality and generally yields lower selectivity compared to the Hantzsch method.

Recent developments in thiazole synthesis have explored environmentally friendly approaches using green solvents and catalytic systems [8] [9]. These methodologies employ deep eutectic solvents and microwave-assisted reactions to achieve improved reaction rates and yields while minimizing environmental impact. The use of proline-based deep eutectic solvents has shown particular promise for thiazole synthesis, providing excellent yields under mild conditions [9].

Halomethylthiazole Hydrolysis Mechanisms

The hydrolysis of halomethylthiazole intermediates represents a critical step in the synthetic pathway toward 4-cyclopropyl-2-methylthiazole-5-carboxylic acid. Understanding the mechanistic details of these hydrolysis reactions is essential for optimizing reaction conditions and achieving high yields of the desired products [10] [11].

Halomethylthiazole hydrolysis typically proceeds through nucleophilic substitution mechanisms, where water or hydroxide ions attack the carbon center bearing the halogen substituent [11]. The reaction kinetics follow first-order or pseudo-first-order behavior under most conditions, with the overall hydrolysis rate constant dependent on pH, temperature, and the nature of the halogen leaving group [11] [12].

The hydrolysis mechanism can be categorized into three distinct pathways based on the reaction conditions. Under neutral conditions, water molecules directly attack the carbon-halogen bond, forming a tetrahedral intermediate that subsequently eliminates the halide ion [11]. This pathway generally proceeds slowly and requires elevated temperatures to achieve reasonable reaction rates.

Acid-catalyzed hydrolysis involves protonation of the thiazole nitrogen, which increases the electrophilicity of the adjacent carbon atoms and facilitates nucleophilic attack by water molecules [10] [12]. The rate enhancement under acidic conditions is particularly pronounced for thiazole systems due to the electron-withdrawing nature of the heterocyclic ring. The reaction follows the general mechanism where protonation precedes nucleophilic attack, forming a cationic intermediate that undergoes rapid hydrolysis [10].

Base-catalyzed hydrolysis represents the most efficient pathway for halomethylthiazole conversion. Hydroxide ions serve as stronger nucleophiles than water, leading to significantly faster reaction rates [11] [10]. The mechanism involves direct nucleophilic attack on the carbon-halogen bond, with concurrent or subsequent elimination of the halide ion. This pathway is particularly favorable for chloromethyl and bromomethyl thiazole derivatives.

Hydrolysis PathwayRate Constant RangeOptimal pHTemperature (°C)Yield (%)
Neutral hydrolysis10⁻⁶ to 10⁻⁴ s⁻¹6.5-7.580-12045-65
Acid-catalyzed10⁻⁴ to 10⁻² s⁻¹1.0-3.060-9070-85
Base-catalyzed10⁻³ to 10⁻¹ s⁻¹9.0-12.040-8080-95

The influence of the thiazole ring system on hydrolysis reactivity is significant due to the electron-withdrawing properties of the heterocycle [10]. The thiazole ring stabilizes carbocationic intermediates through resonance effects, facilitating the departure of halide ions. Additionally, the aromatic character of the thiazole system provides additional stabilization for reaction intermediates, leading to more favorable reaction kinetics compared to aliphatic halomethyl compounds [12].

Oxidation Pathways to Carboxylic Acid Derivatives

The conversion of thiazole precursors to the corresponding carboxylic acid derivatives represents a fundamental transformation in the synthesis of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid. Multiple oxidation pathways are available, each offering distinct advantages depending on the specific substrate and reaction requirements [13] [14].

Manganese dioxide oxidation represents one of the most widely employed methods for converting thiazole alcohols and aldehydes to carboxylic acids [13]. This heterogeneous oxidation system provides excellent selectivity and functional group tolerance. The reaction typically employs a large excess of manganese dioxide in aprotic solvents such as acetonitrile, with reaction temperatures ranging from 60 to 100 degrees Celsius [13]. The oxidation proceeds through a two-electron process, where the alcohol or aldehyde substrate undergoes sequential oxidation to form the carboxylic acid product.

Oxidation MethodSubstrate TypeSolventTemperature (°C)Time (h)Yield (%)
Manganese dioxideThiazole alcoholAcetonitrile60-8024-7275-85
Potassium permanganateThiazole methylAqueous acid80-1002-680-90
Chromium trioxideThiazole aldehydeAcetone25-404-1270-80
Jones reagentMixed substratesAqueous acetone0-251-465-75

Potassium permanganate oxidation offers a powerful alternative for converting methyl-substituted thiazoles directly to carboxylic acids . This oxidation system is particularly effective for side-chain oxidation, where methyl groups attached to the thiazole ring undergo complete oxidation to carboxyl functionality. The reaction is typically conducted in acidic aqueous solution under reflux conditions, providing excellent yields of the desired carboxylic acid products .

The mechanism of permanganate oxidation involves initial formation of a manganate ester intermediate, followed by electron transfer and subsequent hydrolysis to yield the carboxylic acid . The reaction proceeds through multiple oxidation states of manganese, ultimately producing manganese dioxide as a byproduct. This oxidation pathway is particularly valuable for industrial applications due to the relatively low cost and high availability of potassium permanganate.

Palladium-catalyzed oxidation systems have emerged as highly selective methods for converting thiazole aldehydes to carboxylic acids [14]. These catalytic systems employ palladium on barium sulfate with hydrogen gas under controlled conditions, providing excellent selectivity and mild reaction conditions. The reaction typically proceeds at temperatures around 140 degrees Celsius in xylene solvent, offering yields ranging from 75 to 85 percent [14].

The palladium-catalyzed system operates through a unique mechanism involving initial coordination of the aldehyde substrate to the palladium center, followed by insertion of oxygen and subsequent reductive elimination to form the carboxylic acid product [14]. This methodology is particularly attractive for laboratory-scale synthesis due to its high selectivity and functional group tolerance.

Electrochemical oxidation represents an emerging approach for thiazole carboxylic acid synthesis, offering precise control over reaction conditions and excellent environmental compatibility [16]. These systems employ controlled potential electrolysis to achieve selective oxidation of thiazole precursors to carboxylic acid derivatives. The electrochemical approach provides exceptional selectivity and can be easily scaled for industrial applications.

Industrial-Scale Production Techniques

Industrial production of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid requires robust synthetic methodologies that can be effectively scaled while maintaining product quality and economic viability [1] [17]. The development of industrial processes must address several critical factors including raw material availability, reaction safety, waste minimization, and purification efficiency.

Large-scale thiazole synthesis typically employs continuous flow reactors to ensure consistent product quality and improved safety profiles [18]. These reactor systems provide better heat and mass transfer compared to traditional batch processes, leading to more uniform reaction conditions and reduced formation of byproducts [1] [18]. The continuous approach also enables real-time monitoring and control of reaction parameters, resulting in improved reproducibility and higher overall yields.

The industrial implementation of the Hantzsch thiazole synthesis requires careful optimization of reaction stoichiometry and catalyst selection [1] [17]. Triethylamine serves as the preferred base catalyst due to its effectiveness in promoting cyclization while maintaining compatibility with large-scale operations [1]. The reaction is typically conducted in acetonitrile solvent, which provides excellent solubility for both reactants and products while facilitating subsequent purification steps [1] [17].

Process intensification techniques have been successfully applied to thiazole synthesis, including microwave-assisted reactions and ultrasonic activation [19] [8]. Microwave heating provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining high yields [19]. This technology is particularly valuable for industrial applications where rapid processing and high throughput are essential requirements.

Temperature control represents a critical parameter in industrial thiazole synthesis, as excessive temperatures can lead to decomposition of cyclopropyl-containing intermediates [3] [1]. Optimal reaction temperatures typically range from 80 to 90 degrees Celsius, providing a balance between reaction rate and product stability [3]. Advanced process control systems employ cascade temperature controllers to maintain precise thermal conditions throughout the reaction sequence.

Solvent recovery and recycling systems are essential components of industrial thiazole production facilities [20] [21]. These systems typically employ distillation columns specifically designed for separating thiazole products from organic solvents [20]. The recovered solvents can be purified and recycled back into the production process, significantly reducing raw material costs and environmental impact [21].

Quality control measures in industrial thiazole production include real-time analytical monitoring using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [22] [23]. These analytical techniques provide rapid assessment of product purity and enable immediate process adjustments to maintain consistent quality standards [22].

Purification and Yield Optimization Strategies

Purification of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid requires sophisticated separation techniques that can effectively remove impurities while maintaining product integrity [20] [21]. The development of efficient purification protocols is essential for achieving pharmaceutical-grade purity levels and maximizing overall process yields.

Crystallization represents the primary purification method for thiazole carboxylic acids, offering excellent selectivity and scalability [24] [25]. The crystallization process typically employs anti-solvent techniques, where water is gradually added to methanolic solutions of the crude product [25]. This approach induces controlled precipitation of the desired product while leaving impurities in solution [24] [25].

The crystallization behavior of thiazole derivatives is significantly influenced by temperature, solvent composition, and addition rates [25] [26]. At elevated temperatures around 323 Kelvin, multiple polymorphic forms can crystallize depending on the specific conditions employed [25]. Slow addition rates of anti-solvent generally favor formation of thermodynamically stable crystal forms, while rapid addition can lead to kinetic products with different physical properties [25].

Crystallization ConditionsSolvent SystemTemperature (K)Addition Rate (mL/min)Yield (%)Purity (%)
Standard conditionsMethanol/water3232.082-8895-97
Optimized conditionsMethanol/water3130.590-9598-99
Rapid crystallizationEthanol/water29810.075-8092-95
Seeded crystallizationMethanol/water3181.093-9799+

Seeded crystallization techniques provide enhanced control over crystal size distribution and polymorphic form [18]. The addition of small quantities of pure seed crystals directs the crystallization process toward formation of the desired polymorph while improving overall yield and purity [18]. This approach is particularly valuable for industrial applications where consistent crystal properties are essential for downstream processing.

Column chromatography serves as an effective complementary purification technique for thiazole carboxylic acids, particularly for removing closely related structural isomers [27] [22]. Silica gel chromatography with gradient elution systems provides excellent resolution of thiazole derivatives based on their polarity differences [27]. Typical eluent systems employ mixtures of ethyl acetate and petroleum ether, with gradual increase in polarity to achieve optimal separation [27].

Recrystallization protocols for thiazole carboxylic acids typically employ mixed solvent systems to optimize solubility relationships [21] [28]. Ethanol-water mixtures provide excellent recrystallization media, offering good solubility at elevated temperatures and controlled precipitation upon cooling [21]. The recrystallization process can be enhanced through the addition of small quantities of electrolyte salts, which promote crystal nucleation and improve overall yields [21].

Vacuum distillation techniques are employed for removing volatile impurities and solvents from thiazole products [21] [20]. These operations are typically conducted at reduced pressures around 30 millimeters of mercury and temperatures below 50 degrees Celsius to prevent thermal decomposition [21]. The distillation process effectively removes residual organic solvents while concentrating the desired product.

Yield optimization strategies focus on minimizing product losses during purification operations [18] [9]. Recovery of product from mother liquors can be achieved through controlled evaporation and secondary crystallization steps [18]. These recovery processes typically add 5 to 10 percent to the overall yield while maintaining acceptable purity levels [9].

Advanced purification techniques include supercritical fluid extraction and membrane separation technologies [29] [28]. Supercritical carbon dioxide extraction provides selective removal of organic impurities while preserving the integrity of heat-sensitive thiazole products [29]. Membrane-based separation systems offer continuous operation capabilities and excellent selectivity for specific molecular size ranges [28].

The thermodynamic stability of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid can be assessed through computational analysis and comparison with closely related thiazole carboxylic acid derivatives. Density functional theory calculations on thiazole-5-carboxylic acid reveal that multiple conformational isomers exist due to rotation around the carboxylic acid group [1].

The conformational analysis of the parent thiazole-5-carboxylic acid system demonstrates that the most stable conformer serves as the reference point with zero relative energy [1]. Secondary conformers exhibit relative energies of 0.14 kJ/mol, indicating nearly equivalent stability, while higher energy conformers show relative energies of 27.11 kJ/mol and 29.84 kJ/mol respectively [1]. These energy differences suggest that the carboxylic acid group orientation significantly influences molecular stability.

Table 1: Basic Molecular Properties of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid

PropertyValueSource
CAS Number136204-46-1 [2]
Molecular FormulaC₈H₉NO₂S [2] [3]
Molecular Weight (g/mol)183.23 [2] [3]
IUPAC Name4-cyclopropyl-2-methylthiazole-5-carboxylic acid [2]

Table 2: Thermodynamic Stability Parameters

ParameterValueCompound/MethodReference
Relative energy of most stable conformer0 kJ/mol (reference)Thiazole-5-carboxylic acid (DFT) [1]
Relative energy of conformer 20.14 kJ/molThiazole-5-carboxylic acid (DFT) [1]
Relative energy of conformer 327.11 kJ/molThiazole-5-carboxylic acid (DFT) [1]
Relative energy of conformer 429.84 kJ/molThiazole-5-carboxylic acid (DFT) [1]
HOMO-LUMO energy gap rangeVariable by conformerTD-DFT calculations [1]
Thermal decomposition onset (similar thiazoles)100-200°C typicalRelated thiazole derivatives [4] [5]
Stability temperature rangeStable at RTGeneral observation [6] [7]

The cyclopropyl substituent at the 4-position is expected to introduce additional steric constraints that may influence the preferred conformational states [8]. The small ring strain of the cyclopropyl group, combined with its unique electronic properties, contributes to the overall molecular stability through both steric and electronic effects [8]. The methyl group at the 2-position provides additional stabilization through hyperconjugation and reduces conformational flexibility.

Natural bond orbital analysis reveals that stabilization energies in related thiazole systems arise from donor-acceptor orbital interactions [1]. The presence of the cyclopropyl and methyl substituents is anticipated to modulate these interactions, potentially altering the relative stabilities of different conformational isomers compared to the unsubstituted parent compound.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid can be predicted based on its structural features and experimental data from closely related thiazole carboxylic acid derivatives. The compound contains both hydrophilic (carboxylic acid) and lipophilic (cyclopropyl, methyl, thiazole ring) components, resulting in amphiphilic behavior.

Table 3: Solubility Behavior in Different Media

Solvent SystemSolubility (mg/mL)Related CompoundReference
DMSO~15 (related compound)2-(2-pyridyl)-4-methyl-thiazole-5-carboxylic acid [9]
Dimethylformamide (DMF)~10 (related compound)2-(2-pyridyl)-4-methyl-thiazole-5-carboxylic acid [9]
Ethanol~0.3 (related compound)2-(2-pyridyl)-4-methyl-thiazole-5-carboxylic acid [9]
Water (aqueous buffers)Sparingly solubleGeneral thiazole carboxylic acids [10] [9]
DMSO:PBS (1:1)~0.5 (related compound)2-(3-pyridyl)-4-methyl-thiazole-5-carboxylic acid [10]
DMF:PBS (1:2)~0.3 (related compound)2-(2-pyridyl)-4-methyl-thiazole-5-carboxylic acid [9]

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, related thiazole carboxylic acids demonstrate high solubility, with concentrations reaching 15 mg/mL and 10 mg/mL respectively [9]. These solvents effectively solvate both the polar carboxylic acid functionality and the aromatic thiazole ring system through dipole-dipole interactions and hydrogen bonding.

The aqueous solubility is significantly limited, consistent with the general behavior of thiazole carboxylic acids [10] [9]. The sparingly soluble nature in water reflects the predominant lipophilic character contributed by the thiazole ring, cyclopropyl group, and methyl substituent. However, the carboxylic acid group provides sufficient polarity to enable limited aqueous dissolution, particularly in buffered systems where deprotonation can occur.

Mixed solvent systems containing organic cosolvents show intermediate solubility values. For instance, DMSO:phosphate buffered saline mixtures (1:1) typically achieve solubilities around 0.5 mg/mL for related compounds [10]. This approach represents a practical strategy for biological testing and pharmaceutical formulation development.

The hydrogen bonding capability of thiazole rings has been extensively characterized through microwave spectroscopy studies [11]. Thiazole forms stable complexes with water molecules through multiple hydrogen bonding interactions, with the nitrogen atom serving as a hydrogen bond acceptor and the ring hydrogen atoms participating in weaker CH⋯O interactions [11]. These interactions contribute to the compound's behavior in aqueous environments.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid are primarily determined by the carboxylic acid functional group, with additional considerations for the basic nitrogen atom within the thiazole ring. Computational predictions indicate a pKa value of 1.61 ± 0.36 for the carboxylic acid group [3].

Table 4: pKa Values of Related Thiazole Carboxylic Acids

CompoundpKa ValueReference
Thiazole (base)2.5, 29.4 [12]
2-Methylthiazole-5-carboxylic acidNot specified [13]
3-Phenyl-1,2-thiazole-5-carboxylic acid1.20 ± 0.37 [14]
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid1.61 ± 0.36 [3]
Thiazole-5-carboxylic acid conformersVariable conformational energies [1]

The predicted pKa value of 1.61 indicates that 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid behaves as a moderately strong acid, significantly more acidic than simple aliphatic carboxylic acids (typical pKa ~4.8). This enhanced acidity results from the electron-withdrawing effect of the thiazole ring system, which stabilizes the conjugate base through resonance delocalization.

Comparison with the closely related 3-phenyl-1,2-thiazole-5-carboxylic acid (pKa = 1.20 ± 0.37) [14] suggests that the cyclopropyl and methyl substituents provide modest electron-donating effects that slightly reduce the acidity relative to the phenyl-substituted analog. The cyclopropyl group, despite its unique electronic properties, appears to have a less pronounced electron-withdrawing effect compared to the phenyl ring.

The thiazole nitrogen atom represents a second ionizable site with much higher pKa values. For the parent thiazole system, literature reports indicate pKa values of 2.5 for protonation and 29.4 for deprotonation [12]. The substituent effects from the cyclopropyl and methyl groups are expected to modulate these values, though specific experimental determination would be required for precise quantification.

Spectroscopic determination methods for thiazole derivatives typically employ ultraviolet-visible spectroscopy to monitor ionization-dependent spectral changes [15]. The electronic transitions within the thiazole ring system provide sensitive indicators of protonation state, enabling accurate pKa determination through pH titration studies.

Thermal Decomposition Patterns

The thermal decomposition behavior of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid follows patterns observed for related heterocyclic carboxylic acids, with decomposition occurring through multiple sequential processes as temperature increases.

Table 5: Thermal Decomposition Pattern Predictions

Temperature Range (°C)Expected BehaviorDecomposition Products (Predicted)Basis
Room temperature - 100Stable, no decompositionNoneRoom temperature stability
100 - 200Possible dehydration/decarboxylation initiationH₂O, CO₂ (initial)Carboxylic acid decomposition patterns
200 - 300Significant decomposition likelyCyclopropyl fragments, thiazole ring openingThiazole ring thermal stability
300 - 400Complete decomposition expectedSmall molecules (HCN, CS₂, hydrocarbons)Literature on thiazole thermal decomposition
> 400Carbonization and sulfur eliminationCarbon residue, sulfur compoundsGeneral organic compound pyrolysis

Table 6: Predicted Physicochemical Properties

PropertyValueMethodSource
Density (g/cm³)1.421 ± 0.06Predicted [3]
Boiling Point (°C)322.8 ± 30.0Predicted [3]
pKa1.61 ± 0.36Predicted [3]
Log P (estimated)Not available--
Melting Point (°C)Not available--

The initial thermal decomposition stage typically begins around 100-200°C with decarboxylation processes [5]. Carboxylic acids commonly lose carbon dioxide and water through various mechanisms, including simple decarboxylation and dehydration reactions. The specific temperature depends on the electronic environment created by the thiazole ring and substituents.

At intermediate temperatures (200-300°C), the thiazole ring system undergoes thermal degradation. Studies on related thiazole derivatives demonstrate that ring opening occurs through sulfur-nitrogen bond cleavage, followed by formation of smaller molecular fragments [4]. The cyclopropyl group represents a particularly thermally labile component due to ring strain, likely fragmenting to form propene or other three-carbon units.

High-temperature decomposition (300-400°C and above) results in extensive molecular fragmentation. Thiazole ring systems typically yield hydrogen cyanide, carbon disulfide, and various hydrocarbon fragments under these conditions [4]. Matrix-isolation studies of related compounds have identified these products through infrared spectroscopy following high-vacuum thermolysis experiments [4].

The thermal gravimetric analysis of related carboxylate systems demonstrates that heavier molecular weight compounds generally exhibit higher decomposition temperatures [5]. The molecular weight of 183.23 g/mol for 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid suggests moderate thermal stability consistent with the predicted boiling point of 322.8 ± 30.0°C [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

183.03539970 g/mol

Monoisotopic Mass

183.03539970 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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